N-(3-Cyclopropoxy-2-fluoropyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-2-fluoropyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C9H11FN2O3S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-fluoropyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
GHIUQBKJHLFYLD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-2-fluoropyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Cyclopropoxy-2-fluoropyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-fluoropyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-Cyclopropoxy-5-fluoropyridin-4-YL)methanesulfonamide
- N-(3-Cyclopropoxy-5-fluoropyridin-2-YL)methanesulfonamide
Uniqueness
N-(3-Cyclopropoxy-2-fluoropyridin-4-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group and the fluorine atom can also enhance its stability and selectivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
